molecular formula C19H24N2O6S B10972030 3-{[3-(Morpholin-4-ylsulfonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(Morpholin-4-ylsulfonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10972030
M. Wt: 408.5 g/mol
InChI Key: ZITMHXHZSJKQLC-UHFFFAOYSA-N
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Description

3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and the presence of a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions, followed by functional group modifications to introduce the carboxylic acid and anilino groups. The morpholinosulfonyl group is then introduced via sulfonylation reactions under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts and solvents, as well as precise control of reaction temperatures and times. The final product is purified using techniques such as recrystallization and chromatography to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to introduce hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the anilino group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted sulfonyl compounds. These products can be further utilized in various applications, including drug development and materials science.

Scientific Research Applications

3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The morpholinosulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The bicyclic structure allows for stable binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(MORPHOLINOSULFONYL)ANILINO]CARBONYL}BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic structure and a morpholinosulfonyl group

Properties

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

3-[(3-morpholin-4-ylsulfonylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C19H24N2O6S/c22-18(16-12-4-5-13(10-12)17(16)19(23)24)20-14-2-1-3-15(11-14)28(25,26)21-6-8-27-9-7-21/h1-3,11-13,16-17H,4-10H2,(H,20,22)(H,23,24)

InChI Key

ZITMHXHZSJKQLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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